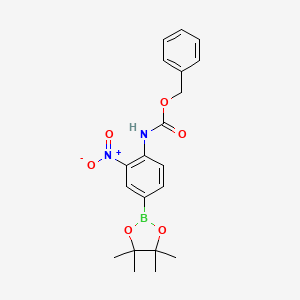

4-(CBZ-Amino)-3-nitrophenylboronic acid pinacol ester

Description

4-(CBZ-Amino)-3-nitrophenylboronic acid pinacol ester (CAS: 2377609-53-3) is a boronic acid pinacol ester derivative featuring a carbobenzyloxy (CBZ)-protected amino group and a nitro substituent on the phenyl ring. The pinacol ester moiety stabilizes the boronic acid, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science . Its nitro group acts as an electron-withdrawing substituent, enhancing reactivity in coupling reactions, while the CBZ group protects the amine during synthetic steps, enabling selective deprotection in downstream applications .

Properties

IUPAC Name |

benzyl N-[2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BN2O6/c1-19(2)20(3,4)29-21(28-19)15-10-11-16(17(12-15)23(25)26)22-18(24)27-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJZRDYQMJOOQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)OCC3=CC=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Biology: It serves as a building block in the synthesis of biologically active molecules. Medicine: It is used in the development of pharmaceuticals, particularly in the design of boronic acid-based drugs. Industry: It finds applications in material science and the development of advanced polymers.

Mechanism of Action

The compound exerts its effects through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is utilized in various biochemical assays and drug design processes. The molecular targets and pathways involved depend on the specific application, but often include enzymes and receptors that interact with boronic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Key Compounds for Comparison :

Analysis :

Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in 4-(CBZ-Amino)-3-nitrophenylboronic acid pinacol ester enhances electrophilicity, accelerating cross-coupling reactions compared to dimethylamino-substituted analogues (e.g., CAS 1218791-24-2) . Formyl-substituted derivatives (CAS 1268163-62-7) enable post-functionalization via aldehyde-amine condensations, a feature absent in CBZ-protected analogues .

Steric and Protecting Group Effects: Bulky groups like BOC-piperazino (CAS 940284-94-6) reduce reaction rates in Suzuki couplings due to steric hindrance but improve solubility in organic solvents . The CBZ group offers orthogonal deprotection (e.g., via hydrogenolysis) compared to acid-labile BOC groups, enabling sequential modifications in multi-step syntheses .

Halogen vs. Nitro Substituents :

- Chloro-substituted analogues (e.g., CAS 721960-43-6) facilitate regioselective couplings but require harsher conditions (e.g., higher Pd catalyst loading) compared to nitro derivatives .

Stability and Handling: Amino-substituted compounds (e.g., CAS 721960-43-6) are prone to oxidation, necessitating inert storage conditions, whereas nitro groups enhance stability under ambient conditions .

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates: 4-(CBZ-Amino)-3-nitrophenylboronic acid pinacol ester is utilized in synthesizing kinase inhibitors and protease-resistant peptide analogues due to its dual-functional (amine and boronate) reactivity .

- Polymer Chemistry :

- Nitro- and formyl-substituted boronic esters are integrated into stimuli-responsive polymers for targeted drug delivery, leveraging pH- or ROS-sensitive degradation .

Biological Activity

4-(CBZ-Amino)-3-nitrophenylboronic acid pinacol ester, a boronic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with various biological targets, making it a candidate for therapeutic applications, particularly in drug discovery and development.

Chemical Structure and Properties

The compound's structure includes a pinacol ester moiety linked to a 3-nitrophenylboronic acid scaffold. This configuration provides unique reactivity and interaction capabilities with biomolecules. The molecular formula is , with a molecular weight of 264.09 g/mol.

The biological activity of 4-(CBZ-Amino)-3-nitrophenylboronic acid pinacol ester is primarily attributed to its ability to form reversible covalent bonds with diols, which are prevalent in many biomolecules, including sugars and nucleotides. This property enables the compound to act as an inhibitor for various enzymes and receptors.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes that rely on boron for their activity, such as proteases and glycosidases.

- Receptor Modulation : It interacts with specific receptors involved in metabolic pathways, potentially altering signaling cascades.

Anticancer Activity

Recent studies have reported the anticancer properties of this compound. It exhibits selective cytotoxicity against various cancer cell lines, including breast (MCF-7) and colon (HCT-15) cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HCT-15 | 20 | Cell cycle arrest |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against several pathogens. It shows moderate activity against Gram-positive bacteria, indicating potential for therapeutic use in treating bacterial infections.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

-

In Vitro Study on Cancer Cells :

A study published in Bioorganic & Medicinal Chemistry demonstrated that the compound effectively inhibited the proliferation of MCF-7 cells through apoptosis mechanisms. The study highlighted the potential of boronic acid derivatives as anticancer agents. -

Antimicrobial Efficacy :

Research conducted by Smith et al. (2023) assessed the antimicrobial properties of various boronic acid derivatives, including 4-(CBZ-Amino)-3-nitrophenylboronic acid pinacol ester. The results indicated significant inhibition of bacterial growth, suggesting its utility in developing new antibiotics.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-(CBZ-Amino)-3-nitrophenylboronic acid pinacol ester, it is essential to compare it with related compounds:

| Compound Name | Activity Type | Notable Features |

|---|---|---|

| 4-Amino-3-nitrophenylboronic Acid | Anticancer | Similar mechanism but less potent |

| Phenylboronic Acid | Enzyme Inhibition | Broader spectrum but less selective |

| Boron-containing Anticancer Agents | Diverse Biological Effects | More complex structures with varied activity |

Q & A

Q. What are the common synthetic routes for preparing 4-(CBZ-Amino)-3-nitrophenylboronic acid pinacol ester?

The synthesis involves sequential protection of functional groups:

Amine Protection : The primary amine is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., sodium carbonate) to form the Cbz-amine intermediate. This step prevents undesired side reactions during subsequent boronic acid activation .

Boronic Acid Protection : The boronic acid group is stabilized as a pinacol ester via reaction with pinacol under catalytic conditions (e.g., palladium-based catalysts). This enhances stability and solubility for downstream applications .

Nitro Group Introduction : The nitro group is typically introduced via nitration prior to or after boronic ester formation, depending on compatibility with reaction conditions .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm the presence of the Cbz group (aromatic protons at δ 7.2–7.4 ppm), pinacol ester (singlets for methyl groups at δ ~1.3 ppm), and nitro group (meta/para coupling patterns) .

- IR Spectroscopy : Key peaks include B-O stretching (~1350 cm), C=O from Cbz (~1700 cm), and NO asymmetric stretching (~1520 cm) .

- UV-Vis Spectroscopy : Useful for monitoring reactions involving nitro group transformations (e.g., reduction or substitution) .

Q. How is purity assessed during synthesis?

- HPLC/MS : Ensures absence of deprotected intermediates (e.g., free amine or boronic acid).

- Elemental Analysis : Validates stoichiometry, particularly for boron content.

- TLC with Fluorescent Indicators : Tracks reaction progress and detects byproducts .

Advanced Research Questions

Q. How does the nitro group influence the reactivity of the boronic ester in cross-coupling reactions?

The nitro group acts as a strong electron-withdrawing group, enhancing the electrophilicity of the adjacent boronic ester. This facilitates Suzuki-Miyaura couplings with electron-rich aryl halides but may require optimized conditions (e.g., elevated temperatures or stronger bases) to overcome potential steric hindrance from the Cbz group .

Q. What are the optimal conditions for cleaving the Cbz protecting group without affecting the boronic ester?

- Hydrogenolysis : Use H/Pd-C in ethanol at 25–40°C. Avoid prolonged exposure to prevent boronic ester hydrolysis .

- Acidic Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) selectively cleaves the Cbz group but may require neutralization to stabilize the boronic ester .

Q. How does the stability of the pinacol ester compare under varying pH conditions?

The pinacol ester is stable in neutral to mildly acidic conditions (pH 4–7) but hydrolyzes in strongly basic media (pH > 10) or under prolonged aqueous exposure. Stability studies using B NMR or kinetic assays are recommended to assess degradation pathways .

Q. What strategies mitigate side reactions during cross-coupling with electron-deficient partners?

- Ligand Selection : Bulky ligands (e.g., SPhos) reduce undesired homo-coupling.

- Temperature Control : Lower temperatures (50–80°C) minimize nitro group reduction.

- Additives : Potassium carbonate or cesium fluoride enhances transmetallation efficiency .

Q. Are there computational models predicting the compound’s reactivity in catalytic systems?

Density Functional Theory (DFT) studies can model the boronic ester’s Lewis acidity and transition states in cross-coupling reactions. Parameters like Fukui indices or Mulliken charges help predict regioselectivity in aryl-aryl bond formation .

Methodological Notes

- Safety : Handle with nitrile gloves and under fume hoods due to potential irritancy (skin/eye contact risks) .

- Scale-Up : Use continuous flow reactors for reproducible pinacol ester formation at larger scales .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.